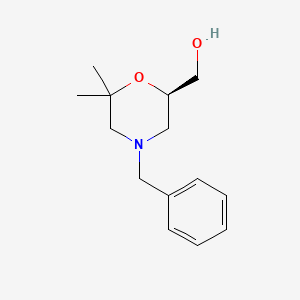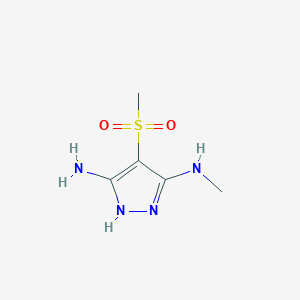
4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine
Descripción general
Descripción
4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, also known as 3-Methyl(4-methylsulfonylphenyl)pyrazole-5-amine, is a compound of interest in scientific research due to its potential applications in various fields. It has a molecular weight of 190.23 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds like this compound can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H10N4O2S/c1-7-5-3 (12 (2,10)11)4 (6)8-9-5/h1-2H3, (H4,6,7,8,9) .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Bioanalytical Standards in Clinical Trials
4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine derivatives have been used in the synthesis of deuterated compounds such as PF-2413873 for serving as bioanalytical standards in clinical trials. The synthesis involves multiple steps, including base-catalyzed exchange and heating with deuterium oxide. The process underscores the sensitivity and selectivity of base-promoted exchange reactions in creating deuterated compounds with acceptable isotope ratios (Rozze & Fray, 2009).
Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Coupling of certain pyrazole derivatives with methylene-active methyl phenacyl sulfones leads to the formation of new pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives, formed via cyclization of intermediate compounds, exhibit unique reactivity, especially of the methanesulfonyl group on C3 of pyrazolo[5,1-c][1,2,4]triazines, towards different nucleophiles (Ledenyova et al., 2016).
Development of Heterocycles
The interaction of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the synthesis of novel heterocycles like pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides. This process involves several steps, including the removal of methanesulfonyl groups and treatment with sodium hydride (Coppo & Fawzi, 1997).
Nitric Oxide Donor Anti-inflammatory Agents
Certain 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles have been synthesized and evaluated as anti-inflammatory agents. These compounds have been shown to exhibit significant anti-inflammatory activity. However, the synthesis of hybrid nitric oxide donor derivatives of these compounds requires further investigation (Abdellatif et al., 2014).
Safety and Hazards
The safety information for 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is likely that 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine will continue to be a subject of interest in various fields of research and industry.
Mecanismo De Acción
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical pathways due to their versatile nature .
Result of Action
Pyrazoles are known to have diverse biological activities, which can result in various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action within the cell . The activity and function of the compound can be significantly influenced by its subcellular localization .
Propiedades
IUPAC Name |
3-N-methyl-4-methylsulfonyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-7-5-3(12(2,10)11)4(6)8-9-5/h1-2H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLIXRKUVQMCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
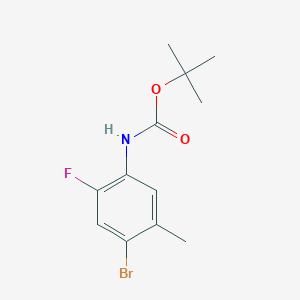

![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)
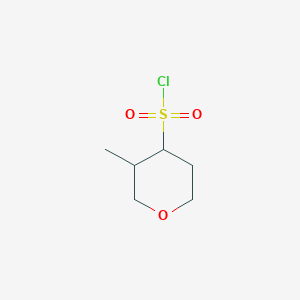

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)


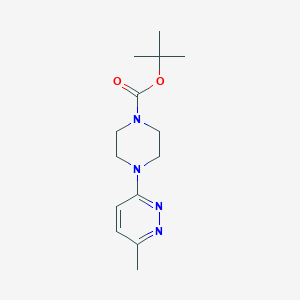
![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)


